MM-589

Description

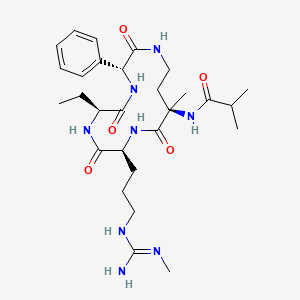

The exact mass of the compound N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N8O5/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32)/t19-,20-,21+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIPJVQTYUSDTG-LDFBIXNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N[C@@H](C(=O)NCC[C@@](C(=O)N[C@H](C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cellular Target of MM-589: A Technical Guide to a Potent WDR5-MLL Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic that targets the WD repeat domain 5 (WDR5) protein. Its primary mechanism of action is the disruption of the critical protein-protein interaction (PPI) between WDR5 and the mixed lineage leukemia (MLL) protein. This inhibition effectively abrogates the histone methyltransferase (HMT) activity of the MLL complex, which is aberrantly activated in certain forms of acute leukemia. By binding to a key arginine-binding pocket on WDR5, known as the WIN site, this compound prevents the recruitment of MLL, leading to a downstream reduction in the expression of oncogenic genes such as HOXA9 and MEIS1. This technical guide provides an in-depth overview of the cellular target of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The Cellular Target: WD Repeat Domain 5 (WDR5)

The direct cellular target of this compound is WD repeat domain 5 (WDR5) . WDR5 is a highly conserved nuclear protein that functions as a critical scaffolding component of multiple epigenetic regulatory complexes, most notably the SET1/MLL histone methyltransferase (HMT) complexes.[1] These complexes are responsible for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), epigenetic marks associated with active gene transcription.[1]

In the context of MLL-rearranged (MLL-r) leukemias, the fusion of the MLL gene with various partner genes leads to the formation of oncogenic fusion proteins that require the MLL core complex, including WDR5, for their leukemogenic activity.[2][3] WDR5 plays a crucial role by tethering the MLL complex to chromatin and allosterically activating the methyltransferase activity of MLL.[2] The interaction between WDR5 and MLL is mediated by a conserved arginine-containing "WIN" (WDR5-interacting) motif within MLL, which binds to a specific pocket on the surface of WDR5.[4] this compound was specifically designed to target this WIN site, thereby competitively inhibiting the WDR5-MLL interaction.[4][5]

Quantitative Data

The following tables summarize the key quantitative data characterizing the activity of this compound.

| Parameter | Value | Assay | Reference |

| WDR5 Binding Affinity (IC50) | 0.90 nM | Competitive Binding Assay | [5] |

| WDR5 Binding Affinity (Ki) | < 1 nM | Competitive Binding Assay | [6] |

| MLL HMT Activity Inhibition (IC50) | 12.7 nM | AlphaLISA-based HMT Assay | [5] |

Table 1: Biochemical Activity of this compound

| Cell Line | Description | IC50 (µM) | Reference |

| MV4-11 | Human acute monocytic leukemia (MLL-AF4) | 0.25 | [7] |

| MOLM-13 | Human acute myeloid leukemia (MLL-AF9) | 0.21 | [7] |

| HL-60 | Human promyelocytic leukemia (MLL wild-type) | 8.6 | [7] |

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

Signaling Pathway and Mechanism of Action

This compound acts by disrupting the WDR5-MLL signaling pathway, which is central to the epigenetic regulation of gene expression. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: The WDR5-MLL signaling pathway and the inhibitory action of this compound.

Experimental Protocols

AlphaLISA-based MLL Histone Methyltransferase (HMT) Functional Assay

This assay quantitatively measures the enzymatic activity of the MLL complex and its inhibition by this compound.

Principle: The assay relies on the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology. A biotinylated histone H3 peptide substrate is methylated by the MLL complex in the presence of the methyl donor S-adenosylmethionine (SAM). The methylated peptide is then recognized by an antibody conjugated to an AlphaLISA acceptor bead. Streptavidin-coated donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into close proximity. Upon laser excitation, the donor beads release singlet oxygen, which triggers a chemiluminescent signal from the acceptor beads. The intensity of this signal is proportional to the level of histone methylation.

Protocol:

-

Reaction Setup: In a 384-well plate, combine the MLL core complex (containing WDR5, MLL1, RbBP5, and ASH2L), the biotinylated histone H3 peptide substrate, and varying concentrations of this compound or a vehicle control (DMSO).

-

Initiation: Start the enzymatic reaction by adding S-adenosylmethionine (SAM).

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and initiate detection by adding a mixture of anti-methylated H3K4 antibody-conjugated acceptor beads and streptavidin-coated donor beads.

-

Signal Reading: Incubate in the dark at room temperature for 30-60 minutes before reading the plate on an AlphaScreen-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition of MLL HMT activity at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the AlphaLISA-based MLL HMT functional assay.

Competitive Binding Assay to WDR5

This assay determines the binding affinity of this compound to its target protein, WDR5.

Principle: This is a fluorescence polarization (FP)-based assay. A fluorescently labeled tracer peptide that binds to the WDR5 WIN site is used. When the tracer is bound to the larger WDR5 protein, its rotation is slowed, resulting in a high FP signal. When an unlabeled competitor (this compound) displaces the tracer from WDR5, the free tracer rotates more rapidly, leading to a decrease in the FP signal.

Protocol:

-

Assay Mixture: In a suitable microplate, combine recombinant WDR5 protein and the fluorescently labeled tracer peptide.

-

Competitor Addition: Add varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the mixture at room temperature to allow binding to reach equilibrium.

-

FP Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Data Analysis: Plot the change in FP against the concentration of this compound to generate a competition curve and calculate the IC50 value. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation.

Cell Viability Assay

This assay assesses the cytotoxic or cytostatic effects of this compound on leukemia cell lines.

Principle: A common method is the use of a resazurin-based reagent (e.g., CellTiter-Blue). Viable, metabolically active cells reduce the blue resazurin to the fluorescent pink resorufin. The intensity of the fluorescence is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13, HL-60) into 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Reagent Addition: Add the resazurin-based reagent to each well.

-

Incubation: Incubate for 1-4 hours to allow for the reduction of the reagent.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Normalize the fluorescence readings to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.

Conclusion

This compound is a potent and specific inhibitor of the WDR5-MLL protein-protein interaction. Its cellular target is WDR5, and by disrupting the formation of the MLL core complex, it effectively inhibits the histone methyltransferase activity that is crucial for the survival of MLL-rearranged leukemia cells. The high affinity of this compound for WDR5 and its potent cellular activity make it a valuable tool for further research into the role of the WDR5-MLL axis in cancer and a promising lead compound for the development of novel epigenetic therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. MLL-Rearranged Leukemias—An Update on Science and Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

Discovery and Synthesis of MM-589: A Potent Inhibitor of the WDR5-MLL Interaction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MM-589 is a highly potent, cell-permeable macrocyclic peptidomimetic that targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL). By disrupting this interaction, this compound effectively inhibits the histone methyltransferase (HMT) activity of the MLL complex, which is crucial for the transcription of oncogenic genes in certain types of leukemia. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development in this area.

Introduction

Acute leukemia, particularly cases harboring MLL gene rearrangements, presents a significant therapeutic challenge.[1] The MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase that plays a critical role in regulating gene expression.[1] Its enzymatic activity is dependent on its interaction with the scaffold protein WDR5.[2][3] The WDR5-MLL interaction is therefore a prime target for therapeutic intervention. This compound emerged from efforts to develop small-molecule inhibitors that could disrupt this critical PPI. It has demonstrated potent inhibition of the WDR5-MLL interaction and selective cytotoxicity against leukemia cell lines with MLL translocations.[1][4]

Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding and Enzyme Inhibition

| Target | Assay Type | IC50 | Ki | Reference |

| WDR5 | Binding Assay | 0.90 nM | < 1 nM | |

| MLL H3K4 Methyltransferase | HMT Activity Assay | 12.7 nM | - |

Table 2: Cellular Activity

| Cell Line | Description | Assay Type | IC50 | Reference |

| MV4-11 | Human leukemia, MLL-AF4 | Cell Growth Inhibition | 0.25 µM | [1] |

| MOLM-13 | Human leukemia, MLL-AF9 | Cell Growth Inhibition | 0.21 µM | [1] |

| HL-60 | Human leukemia, MLL-wildtype | Cell Growth Inhibition | 8.6 µM | [1] |

Signaling Pathway and Mechanism of Action

This compound acts by competitively binding to the "WIN" (WDR5-interacting) site on WDR5, a pocket that is essential for its interaction with MLL1.[3][5] This disruption prevents the proper assembly and function of the MLL histone methyltransferase complex. The MLL complex, when active, trimethylates histone H3 at lysine 4 (H3K4me3), an epigenetic mark associated with active gene transcription.[2] In MLL-rearranged leukemias, the MLL fusion proteins aberrantly activate the transcription of key oncogenes, such as HOXA9 and MEIS-1, driving leukemogenesis.[6] By inhibiting the WDR5-MLL interaction, this compound effectively reduces H3K4 trimethylation at the promoters of these target genes, leading to their transcriptional repression and subsequent inhibition of cancer cell growth.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MM-589 in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that acts as a highly specific inhibitor of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia (MLL). This interaction is fundamental to the assembly and enzymatic activity of the MLL1 histone methyltransferase (HMT) complex, which is a critical regulator of gene expression through the methylation of histone H3 at lysine 4 (H3K4). Dysregulation of the WDR5-MLL1 axis is a hallmark of certain aggressive leukemias, particularly those with MLL gene translocations. This document provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on biochemical and cellular systems, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Disrupting the WDR5-MLL1 Interaction

This compound functions by directly binding to WDR5, a core scaffolding protein of the MLL1 HMT complex.[1][2][3][4] This binding event physically obstructs the interaction between WDR5 and the MLL1 protein. The WDR5-MLL1 interaction is essential for the proper positioning and allosteric activation of the MLL1 catalytic SET domain, which is responsible for transferring a methyl group to H3K4. By disrupting this PPI, this compound effectively inhibits the H3K4 methyltransferase activity of the MLL1 complex.[1][2][3][4] This leads to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes, such as HOXA9 and MEIS1, which are crucial for leukemogenesis. The subsequent downregulation of these oncogenes results in the inhibition of proliferation and induction of apoptosis in MLL-rearranged leukemia cells.[5]

Recent studies have also suggested that inhibitors targeting the WDR5 WIN (WDR5-interaction) site, such as this compound, can induce ribosome biogenesis stress and activate the p53 tumor suppressor pathway, further contributing to their anti-cancer effects.[6][7] WDR5 has been shown to positively regulate p53 stability by inhibiting its ubiquitination.[1] Therefore, inhibition of WDR5 may also impact p53-mediated cellular responses.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Cell Line/System | Reference |

| WDR5 Binding Affinity (IC50) | 0.90 nM | Biochemical Assay | [1][2][4] |

| WDR5 Binding Affinity (Ki) | < 1 nM | Biochemical Assay | [2][4] |

| MLL H3K4 HMT Activity Inhibition (IC50) | 12.7 nM | Biochemical Assay | [1][2][4] |

Table 1: Biochemical Activity of this compound

| Cell Line | Description | IC50 (µM) | Reference |

| MV4-11 | Human acute monocytic leukemia (MLL-AF4) | 0.25 | [1][2] |

| MOLM-13 | Human acute myeloid leukemia (MLL-AF9) | 0.21 | [1][2] |

| HL-60 | Human promyelocytic leukemia (MLL wild-type) | 8.6 | [1][2] |

Table 2: Cellular Proliferation Inhibition by this compound

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound action on the MLL1 complex.

WDR5 and p53 Signaling Interplay

Caption: Interplay between WDR5 and the p53 signaling pathway.

General Experimental Workflow for this compound Evaluation

Caption: A typical workflow for the evaluation of this compound.

Experimental Protocols

AlphaLISA-Based WDR5-MLL1 Protein-Protein Interaction Assay

This protocol is a generalized procedure based on the principles of AlphaLISA technology and the specifics of the WDR5-MLL1 interaction.

Materials:

-

Recombinant human WDR5 protein (tagged, e.g., His-tag)

-

Biotinylated peptide corresponding to the WDR5-binding region of MLL1

-

AlphaLISA Nickel Chelate Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA assay buffer

-

This compound or other test compounds

-

384-well white opaque microplates

-

EnVision plate reader or similar instrument capable of AlphaLISA detection

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add His-tagged WDR5 protein to each well to a final concentration optimized for the assay.

-

Add the biotinylated MLL1 peptide to each well to a final concentration optimized for the assay.

-

Incubate the mixture at room temperature for 60 minutes to allow for protein-peptide interaction and inhibitor binding.

-

In subdued light, add a mixture of Nickel Chelate Acceptor beads and Streptavidin-coated Donor beads to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an EnVision reader using the AlphaLISA protocol. The signal generated is proportional to the extent of the WDR5-MLL1 interaction.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

MLL1 Histone Methyltransferase (HMT) Assay

This protocol describes a common method for assessing HMT activity.

Materials:

-

Reconstituted MLL1 core complex (containing MLL1, WDR5, RbBP5, and ASH2L)

-

Histone H3 substrate (e.g., recombinant H3 or H3 peptides)

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

HMT assay buffer

-

This compound or other test compounds

-

Filter paper and scintillation fluid or other detection reagents

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

Set up reactions in microcentrifuge tubes or a microplate.

-

To each reaction, add the MLL1 core complex, histone H3 substrate, and the test compound.

-

Pre-incubate the mixture at 30°C for 15 minutes.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for 60 minutes.

-

Stop the reaction by spotting the reaction mixture onto filter paper and allowing it to air dry.

-

Wash the filter paper multiple times with sodium carbonate buffer to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate IC50 values from the dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a standard MTT assay to determine the effect of this compound on the proliferation of leukemia cell lines.

Materials:

-

Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear-bottom microplates

-

Microplate reader

Procedure:

-

Seed the leukemia cells in a 96-well plate at a predetermined optimal density.

-

Prepare a serial dilution of this compound in the complete culture medium.

-

Add the compound dilutions to the cells and incubate for the desired period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound represents a significant advancement in the targeted therapy of MLL-rearranged leukemias. Its high potency and specificity for the WDR5-MLL1 interaction provide a clear mechanism-based approach to inhibiting a key driver of oncogenesis in this disease. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further understand and exploit this important therapeutic target. The interplay with the p53 pathway suggests broader potential applications and warrants further investigation. The continued development and study of this compound and similar WDR5-MLL1 inhibitors hold great promise for the future of epigenetic cancer therapy.

References

- 1. WDR5 positively regulates p53 stability by inhibiting p53 ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p53 inactivation unmasks histone methylation-independent WDR5 functions that drive self-renewal and differentiation of pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53 inactivation unmasks histone methylation-independent WDR5 functions that drive self-renewal and differentiation of pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p53 Integrates Temporal WDR5 Inputs during Neuroectoderm and Mesoderm Differentiation of Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition [elifesciences.org]

Investigating the Pharmacokinetics of MM-589: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By targeting this key interaction, this compound effectively inhibits the histone methyltransferase activity of the MLL complex, which is crucial for the regulation of gene expression, particularly in the context of MLL-rearranged leukemias. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details the experimental protocols used for its in vitro characterization, and visualizes its mechanism of action and experimental workflows. While extensive in vitro data highlights the potency and selectivity of this compound, publicly available in vivo pharmacokinetic and ADME (absorption, distribution, metabolism, and excretion) data are limited at the time of this report.

Introduction

Mixed lineage leukemia (MLL) gene rearrangements are hallmarks of aggressive acute leukemias in both children and adults. The resulting fusion proteins aberrantly recruit the histone H3 lysine 4 (H3K4) methyltransferase complex, leading to the upregulation of leukemogenic target genes such as the HOX genes. The interaction between the MLL protein and WDR5, a core component of the MLL complex, is essential for the complex's stability and enzymatic activity.[1][2] Therefore, disrupting the MLL-WDR5 interaction presents a promising therapeutic strategy.

This compound was developed as a highly potent and selective inhibitor of this interaction.[3][4] Its macrocyclic peptide structure is optimized for high-affinity binding to WDR5, leading to the inhibition of MLL histone methyltransferase activity and subsequent downregulation of target gene expression. This guide summarizes the key findings related to the pharmacokinetics and pharmacodynamics of this compound.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize the in vitro potency and cellular activity of this compound based on available literature.

Table 1: In Vitro Binding Affinity and Enzyme Inhibition

| Parameter | Value | Description |

| WDR5 Binding IC50 | 0.90 nM | Concentration of this compound required to inhibit 50% of binding to WDR5.[1][3][4][5] |

| WDR5 Binding Ki | <1 nM | Inhibition constant, indicating high affinity of this compound for WDR5.[1][3] |

| MLL HMT Activity IC50 | 12.7 nM | Concentration of this compound required to inhibit 50% of the MLL histone methyltransferase activity.[1][3][5] |

Table 2: Cellular Activity in Leukemia Cell Lines

| Cell Line | Genotype | IC50 | Description |

| MV4-11 | MLL-AF4 | 0.25 µM | Potent inhibition of cell growth in a human leukemia cell line with an MLL translocation.[4] |

| MOLM-13 | MLL-AF9 | 0.21 µM | Potent inhibition of cell growth in another human leukemia cell line with an MLL translocation. |

| HL-60 | MLL-wildtype | 8.6 µM | Weaker activity in a cell line without an MLL translocation, indicating selectivity.[4] |

This compound has been reported to be over 40 times more potent than its predecessor, MM-401.[3]

Experimental Protocols

While the full detailed protocols require access to the primary research articles, the following methodologies are standard for the characterization of inhibitors like this compound.

WDR5-MLL Interaction Binding Assay (AlphaLISA)

A likely method for determining the IC50 value for WDR5 binding is the AlphaLISA (AlphaScreen) assay, a bead-based immunoassay.

-

Reagents: Biotinylated MLL peptide, Glutathione S-transferase (GST)-tagged WDR5 protein, Streptavidin-coated Donor beads, and anti-GST-conjugated Acceptor beads.

-

Procedure:

-

GST-WDR5 is incubated with the biotinylated MLL peptide in the presence of varying concentrations of this compound.

-

Streptavidin-coated Donor beads and anti-GST Acceptor beads are added.

-

In the absence of an inhibitor, the Donor and Acceptor beads are brought into proximity through the WDR5-MLL interaction.

-

Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.

-

This compound disrupts the WDR5-MLL interaction, separating the beads and causing a decrease in the AlphaLISA signal.

-

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration to determine the IC50 value.

MLL Histone Methyltransferase (HMT) Assay

The inhibitory effect of this compound on the enzymatic activity of the MLL complex is likely assessed using a histone methyltransferase assay.

-

Reagents: Reconstituted MLL complex (containing MLL, WDR5, RbBP5, and ASH2L), histone H3 substrate, and S-adenosyl-L-[³H]-methionine (as a methyl donor).

-

Procedure:

-

The MLL complex is incubated with the histone H3 substrate and varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of S-adenosyl-L-[³H]-methionine.

-

The reaction is allowed to proceed for a set time and then stopped.

-

The radiolabeled histone H3 is captured, and the amount of incorporated tritium is measured using a scintillation counter.

-

-

Data Analysis: The level of histone methylation is plotted against the inhibitor concentration to calculate the IC50 value.

Cell Proliferation Assay

The cytotoxic or cytostatic effects of this compound on leukemia cell lines are typically measured using a cell viability assay.

-

Cell Culture: Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured under standard conditions.

-

Procedure:

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

-

After a specified incubation period (e.g., 72 hours), a viability reagent (such as MTS or CellTiter-Glo) is added.

-

The absorbance or luminescence is measured, which correlates with the number of viable cells.

-

-

Data Analysis: The cell viability is plotted against the drug concentration to determine the IC50 value.

Visualizations

Signaling Pathway of this compound Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Cell Permeability of MM-589: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cell permeability of MM-589, a potent macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. The ability of this compound to cross the cell membrane is critical to its function as a therapeutic agent targeting intracellular oncogenic pathways. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the targeted signaling pathway and experimental workflows.

Core Concept: The Significance of this compound's Cell Permeability

This compound is a high-affinity ligand for WDR5, a key protein involved in the assembly and activity of multiple histone methyltransferase complexes, most notably the MLL1 complex.[1][2] The MLL1 complex plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active transcription.[1] In certain types of acute leukemia, chromosomal translocations involving the MLL1 gene lead to the formation of oncogenic fusion proteins that drive leukemogenesis.[2] By binding to WDR5, this compound disrupts the WDR5-MLL1 interaction, thereby inhibiting the methyltransferase activity of the MLL1 complex and suppressing the expression of downstream target genes essential for leukemia cell survival.[2][3][4]

The efficacy of this compound is fundamentally dependent on its ability to penetrate the cell membrane and reach its intracellular target, the WDR5-MLL1 complex in the nucleus. While the primary scientific literature consistently refers to this compound as "cell-permeable," specific quantitative data on its permeability from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays are not publicly detailed in the foundational study by Karatas et al. (2017).[3][4] However, the potent and selective inhibition of cell growth in human leukemia cell lines harboring MLL translocations serves as strong indirect evidence of its ability to cross the cell membrane and engage its intracellular target.[2][3]

Quantitative Data Summary

The biological activity of this compound has been extensively characterized, providing quantitative measures of its potency against its direct target, its enzymatic inhibitory function, and its effects on cancer cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| Binding Affinity (IC50) | WDR5 | 0.90 nM | [2] |

| Binding Affinity (Ki) | WDR5 | <1 nM | [2] |

| Enzymatic Inhibition (IC50) | MLL H3K4 Methyltransferase (HMT) Activity | 12.7 nM | [2] |

| Cell Growth Inhibition (IC50) | MV4-11 (human leukemia cell line) | 0.25 µM | [2] |

| Cell Growth Inhibition (IC50) | MOLM-13 (human leukemia cell line) | 0.21 µM | [2] |

| Cell Growth Inhibition (IC50) | HL-60 (human leukemia cell line) | 8.6 µM | [2] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments relevant to the characterization of this compound's biological activity and, by extension, its implied cell permeability.

Cell Viability Assay (MTS/MTT Assay) for Leukemia Cell Lines (MV4-11, MOLM-13)

This protocol is a standard method to assess the effect of a compound on the proliferation and viability of cancer cells. The potent IC50 values obtained for this compound in leukemia cell lines are a direct indicator of its cell permeability and intracellular target engagement.

Objective: To determine the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (IC50).

Materials:

-

MV4-11 or MOLM-13 human leukemia cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm (for MTS) or 570 nm (for MTT)

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Cell Seeding: Seed MV4-11 or MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: If using MTT, add 100 µL of solubilization solution to each well and mix to dissolve the formazan crystals. Measure the absorbance at 490 nm (MTS) or 570 nm (MTT) using a plate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic curve.[6]

AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Functional Assay

This biochemical assay directly measures the enzymatic activity of the MLL complex and is used to determine the inhibitory potency of compounds like this compound.

Objective: To quantify the inhibition of MLL HMT activity by this compound.

Materials:

-

Recombinant MLL1 core complex (containing WDR5, MLL1, RbBP5, and ASH2L)

-

Biotinylated histone H3 peptide substrate

-

S-adenosyl-L-methionine (SAM) as a methyl donor

-

AlphaLISA anti-methylated H3K4 antibody-conjugated acceptor beads

-

Streptavidin-coated donor beads

-

384-well white opaque assay plates

-

Plate reader capable of AlphaLISA detection (e.g., EnVision)

Procedure:

-

Reaction Setup: In a 384-well plate, combine the MLL1 core complex, biotinylated histone H3 substrate, and varying concentrations of this compound in an appropriate assay buffer.

-

Initiate Reaction: Add SAM to initiate the methyltransferase reaction.

-

Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add a mixture of AlphaLISA acceptor beads and streptavidin donor beads.

-

Incubation with Beads: Incubate the plate in the dark at room temperature to allow for bead binding.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The proximity of the donor and acceptor beads, facilitated by the enzymatic methylation of the substrate, generates a chemiluminescent signal.[7][8][9][10]

-

Data Analysis: The signal intensity is proportional to the HMT activity. Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC50 value.

Visualizations

WDR5-MLL Signaling Pathway and this compound Inhibition

The following diagram illustrates the central role of the WDR5-MLL1 complex in histone methylation and gene transcription, and the mechanism of inhibition by this compound.

Caption: this compound permeates the cell membrane to inhibit the WDR5-MLL1 interaction.

Experimental Workflow for Assessing this compound's Intracellular Activity

This diagram outlines the logical flow of experiments to confirm the cell permeability and intracellular efficacy of this compound.

Caption: Workflow to confirm this compound's intracellular activity.

References

- 1. WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think [mdpi.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

MM-589 experimental protocol for cell culture

Application Notes & Protocols: MM-589

Topic: this compound Experimental Protocol for Cell Culture Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor that targets the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2][3] The MLL family of histone methyltransferases plays a critical role in regulating gene expression, and its aberrant activity, often due to chromosomal translocations, is a key driver in certain types of acute leukemia.[2][4] this compound disrupts the WDR5-MLL complex, leading to the inhibition of histone H3 lysine 4 (H3K4) methylation and subsequent downregulation of oncogenic target genes.[3][5] These application notes provide a summary of this compound's biochemical and cellular activities and detailed protocols for its use in cell culture-based assays.

Mechanism of Action

The MLL1 protein is a histone methyltransferase that, in complex with other proteins including WDR5, methylates H3K4. This epigenetic mark is associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion protein constitutively activates target genes such as HOXA9 and MEIS-1, promoting leukemogenesis. This compound functions by binding with high affinity to a pocket on WDR5 that is essential for its interaction with MLL.[5] This direct inhibition prevents the formation of the functional MLL methyltransferase complex, reduces H3K4 methylation at target gene loci, and suppresses the growth of MLL-rearranged leukemia cells.[1][5][6]

Caption: Mechanism of this compound action on the WDR5-MLL1 signaling pathway.

Data Presentation: Quantitative Summary

This compound demonstrates high potency in both biochemical and cellular assays. The following tables summarize its inhibitory activities.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC₅₀ Value | Reference |

|---|---|---|---|

| WDR5 Binding | Competitive Binding Assay | 0.90 nM | [1][3][5] |

| MLL H3K4 HMT Activity | Histone Methyltransferase Assay | 12.7 nM |[1][3][5] |

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

| Cell Line | Description | IC₅₀ Value (Cell Growth) | Reference |

|---|---|---|---|

| MV4-11 | Human Biphenotypic B Myelomonocytic Leukemia (MLL-AF4) | 0.25 µM | [1][2] |

| MOLM-13 | Human Acute Myeloid Leukemia (MLL-AF9) | 0.21 µM | [1][2] |

| HL-60 | Human Promyelocytic Leukemia (MLL-wildtype) | 8.6 µM |[2][7] |

Note: The higher IC₅₀ value in the MLL-wildtype HL-60 cell line demonstrates the selectivity of this compound for cells dependent on MLL translocations.[1][2][7]

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Cat. No. (Example) |

| This compound | MedChemExpress | HY-100869 |

| MV4-11 Cells | ATCC | CRL-9591 |

| MOLM-13 Cells | DSMZ | ACC 554 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| DMSO (Cell Culture Grade) | Sigma-Aldrich | D2650 |

| MTT Reagent | Sigma-Aldrich | M5655 |

| Annexin V-FITC/PI Kit | Thermo Fisher | A13201 |

| RIPA Lysis Buffer | Thermo Fisher | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836153001 |

| BCA Protein Assay Kit | Thermo Fisher | 23225 |

Cell Culture and this compound Treatment

-

Cell Line Maintenance: Culture MV4-11 and MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles.

-

Cell Treatment:

-

Count cells using a hemocytometer or automated cell counter to ensure viability is >95%.

-

Seed cells at the desired density for the specific downstream application.

-

Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 0.01 µM to 10 µM).[1]

-

Add the this compound working solution to the cells. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only) in all experiments.

-

Incubate cells for the desired time period (e.g., 4 to 7 days for cell growth assays).[1]

-

Protocol: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MTT assay protocol | Abcam [abcam.com]

Application Note: Utilizing MM-589 for Histone Methyltransferase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 is a highly potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] By binding to WDR5, this compound effectively disrupts the formation of the MLL complex, leading to the inhibition of its histone methyltransferase (HMT) activity, specifically the methylation of histone H3 at lysine 4 (H3K4).[1][4] This targeted inhibition of the WDR5-MLL interaction makes this compound a valuable tool for studying the role of MLL-mediated histone methylation in various biological processes, including cancer. This document provides detailed protocols and data for the use of this compound in both biochemical and cellular histone methyltransferase assays.

Mechanism of Action

The MLL1 (also known as KMT2A) histone methyltransferase is a critical enzyme involved in epigenetic regulation, and its activity is enhanced through interaction with WDR5.[3][5] this compound functions by directly binding to WDR5, thereby preventing its association with MLL1.[3] This disruption of the WDR5-MLL1 complex allosterically inhibits the H3K4 methyltransferase activity of MLL1.

Caption: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound in biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | IC50 | Ki | Reference |

| WDR5 Binding | Biochemical | 0.90 nM | <1 nM | [1][2][3][4] |

| MLL H3K4 HMT Activity | Biochemical | 12.7 nM | - | [1][2][3][4] |

Table 2: Cellular Activity of this compound

| Cell Line | Description | IC50 (Growth Inhibition) | Reference |

| MV4-11 | Human leukemia, MLL translocation | 0.25 µM | [1][3] |

| MOLM-13 | Human leukemia, MLL translocation | 0.21 µM | [1][3] |

| HL-60 | Human leukemia, no MLL translocation | 8.6 µM | [1][3] |

Experimental Protocols

Biochemical MLL Histone Methyltransferase AlphaLISA Assay

This protocol is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology, which was utilized for the functional evaluation of this compound.[2]

Assay Principle: This assay measures the methylation of a biotinylated Histone H3 peptide by the MLL enzyme complex. The methylated peptide is then captured by streptavidin-coated donor beads and an antibody specific for the methylated lysine, which is conjugated to an acceptor bead. Upon excitation, the donor bead generates singlet oxygen, which activates the acceptor bead in close proximity, resulting in a measurable light emission. Inhibition of MLL activity by this compound leads to a decrease in the AlphaLISA signal.

Caption: Biochemical MLL HMT AlphaLISA Assay Workflow.

Materials:

-

MLL enzyme complex (containing WDR5)

-

Biotinylated Histone H3 (1-21) peptide substrate

-

S-Adenosylmethionine (SAM)

-

This compound

-

AlphaLISA anti-methyl-Histone H3 Lysine 4 (H3K4me) Acceptor beads

-

Streptavidin-coated Donor beads

-

AlphaLISA Assay Buffer

-

384-well white microplates

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer. It is recommended to start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 serial dilutions.

-

Prepare working solutions of the MLL enzyme complex, biotinylated H3 peptide, and SAM in assay buffer at the desired concentrations.

-

-

Enzyme Reaction:

-

Add 5 µL of the this compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 5 µL of the MLL enzyme complex to each well.

-

Initiate the reaction by adding 5 µL of a mixture of the biotinylated H3 peptide and SAM.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60-120 minutes), protected from light.

-

-

Detection:

-

Prepare the detection mixture by diluting the AlphaLISA Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer.

-

Add 10 µL of the detection mixture to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

-

Signal Measurement:

-

Read the plate using a microplate reader capable of AlphaLISA detection (excitation at 680 nm, emission at 615 nm).

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Histone Methylation Assay

This protocol describes a method to assess the effect of this compound on global H3K4 methylation levels in cultured cells.

Assay Principle: Cells are treated with this compound, and the overall levels of H3K4 methylation are measured, typically by Western blot or an ELISA-based method, to determine the compound's in-cell activity.

Caption: Cellular H3K4 Methylation Assay Workflow.

Materials:

-

Human leukemia cell lines (e.g., MV4-11, MOLM-13)

-

Cell culture medium and supplements

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-H3K4me, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Reagents for SDS-PAGE and Western blotting

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture the selected cell line according to standard protocols.

-

Seed the cells in multi-well plates at an appropriate density.

-

Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 10 µM) or a vehicle control for the desired duration (e.g., 48-72 hours).[4]

-

-

Histone Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cells with PBS.

-

Perform histone extraction using a suitable method, such as acid extraction or a commercial kit.

-

-

Western Blotting:

-

Determine the protein concentration of the histone extracts.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against H3K4me overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and image the signal.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for H3K4me and total H3.

-

Normalize the H3K4me signal to the total H3 signal for each sample.

-

Plot the normalized H3K4me levels against the this compound concentration to determine the cellular potency.

-

Conclusion

This compound is a powerful and specific inhibitor of the WDR5-MLL interaction, making it an essential research tool for investigating the biological functions of MLL-mediated histone methylation. The provided protocols offer robust methods for characterizing the biochemical and cellular activity of this compound and can be adapted for screening and profiling other potential inhibitors of this critical epigenetic pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

MM-589 AlphaLISA-based MLL HMT Functional Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mixed Lineage Leukemia (MLL) family of histone methyltransferases (HMTs) plays a crucial role in regulating gene expression through methylation of histone H3 at lysine 4 (H3K4). Dysregulation of MLL activity is implicated in various cancers, particularly acute leukemias. The interaction between the MLL protein and the WD repeat domain 5 (WDR5) protein is essential for the catalytic activity of the MLL complex.[1] MM-589 is a potent and cell-permeable macrocyclic peptidomimetic that targets the WDR5-MLL interaction, thereby inhibiting MLL HMT activity.[1][2]

This document provides detailed application notes and protocols for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)-based functional assay to screen for and characterize inhibitors of MLL HMT activity, such as this compound. The AlphaLISA technology offers a sensitive, no-wash, bead-based assay format suitable for high-throughput screening.

Principle of the Assay

The this compound AlphaLISA-based MLL HMT functional assay is a biochemical assay that measures the methylation of a biotinylated histone H3 peptide substrate by the MLL core complex. The assay principle is as follows:

-

Enzymatic Reaction: The MLL core complex (containing MLL, WDR5, and other essential components like RbBP5 and Ash2L) is incubated with a biotinylated histone H3 peptide substrate and the methyl donor S-adenosylmethionine (SAM). In the absence of an inhibitor, the MLL complex methylates the histone H3 peptide.

-

Detection: The reaction mixture is then incubated with Streptavidin-coated Donor beads and AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated histone H3 mark (e.g., H3K4me1 or H3K4me2).

-

Signal Generation: If the histone peptide is methylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. The intensity of the emitted light is directly proportional to the level of histone methylation.

-

Inhibition: In the presence of an inhibitor like this compound, the MLL HMT activity is blocked, leading to a decrease in histone peptide methylation and a corresponding reduction in the AlphaLISA signal.

Data Presentation

The following tables summarize the inhibitory activity of this compound on the WDR5-MLL interaction and MLL HMT activity, as well as its effect on various leukemia cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Format | IC50 | Reference |

| WDR5 Binding | Biochemical | 0.90 nM | [1] |

| MLL HMT Activity | AlphaLISA | 12.7 nM | [1][3] |

Table 2: this compound Activity in Leukemia Cell Lines

| Cell Line | MLL Status | IC50 | Reference |

| MV4-11 | MLL-AF4 | 0.25 µM | MedChemExpress Data |

| MOLM-13 | MLL-AF9 | 0.21 µM | MedChemExpress Data |

| HL-60 | MLL-wildtype | 8.6 µM | MedChemExpress Data |

Experimental Protocols

This section provides a detailed protocol for performing the this compound AlphaLISA-based MLL HMT functional assay in a 384-well plate format.

Materials and Reagents

-

Enzymes and Substrates:

-

Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, Ash2L)

-

Biotinylated Histone H3 (1-21) peptide

-

S-adenosyl-L-methionine (SAM)

-

-

AlphaLISA Beads and Buffers:

-

AlphaLISA® Anti-H3K4me1 or Anti-H3K4me2 Acceptor beads (PerkinElmer)

-

Streptavidin (SA)-coated Donor beads (PerkinElmer)

-

AlphaLISA® Assay Buffer

-

-

Inhibitor:

-

This compound

-

-

Plates and Seals:

-

White opaque 384-well microplates

-

TopSeal™-A adhesive seals

-

-

Instrumentation:

-

AlphaScreen-capable microplate reader (e.g., EnVision®, PHERAstar)

-

Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in AlphaLISA Assay Buffer.

-

Prepare a 2X MLL1 core complex solution in AlphaLISA Assay Buffer.

-

Prepare a 4X solution of the biotinylated histone H3 peptide and SAM in AlphaLISA Assay Buffer.

-

Prepare a 5X solution of AlphaLISA Acceptor beads in AlphaLISA Assay Buffer.

-

Prepare a 5X solution of Streptavidin-Donor beads in AlphaLISA Assay Buffer (protect from light).

-

-

Enzymatic Reaction:

-

Add 5 µL of the serially diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 5 µL of the 2X MLL1 core complex solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of the 4X biotinylated histone H3 peptide and SAM solution to each well.

-

Seal the plate and incubate for 60 minutes at room temperature.

-

-

Detection:

-

Add 5 µL of the 5X AlphaLISA Acceptor beads solution to each well.

-

Seal the plate and incubate for 60 minutes at room temperature in the dark.

-

Add 5 µL of the 5X Streptavidin-Donor beads solution to each well under subdued light.

-

Seal the plate and incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-capable microplate reader.

-

Data Analysis

-

The AlphaLISA signal is inversely proportional to the MLL HMT activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

MLL1-WDR5 Signaling Pathway and Inhibition by this compound

Caption: MLL1-WDR5 interaction and inhibition by this compound.

Experimental Workflow for this compound AlphaLISA Assay

Caption: Workflow for the this compound AlphaLISA HMT assay.

References

- 1. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

Titrating MM-589 Concentration for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By binding to WDR5, this compound effectively disrupts the formation of the MLL methyltransferase complex, leading to a reduction in histone H3 lysine 4 (H3K4) methylation and subsequent downregulation of oncogenic gene expression. These application notes provide detailed protocols for titrating this compound concentration in various in vitro assays to assess its biological activity in leukemia cell lines.

Introduction

The MLL family of histone methyltransferases plays a critical role in regulating gene expression, particularly during development and hematopoiesis. Chromosomal translocations involving the MLL1 gene are common drivers of aggressive acute leukemias. The interaction between MLL1 and WDR5 is essential for the catalytic activity of the MLL1 complex. This compound targets this interaction, offering a promising therapeutic strategy for MLL-rearranged leukemias. This document outlines key in vitro experiments to determine the optimal concentration of this compound for achieving desired biological effects.

Data Presentation

The following tables summarize the quantitative data for this compound's activity from biochemical and cell-based assays.

| Parameter | Value | Reference(s) |

| Biochemical Activity | ||

| WDR5 Binding IC₅₀ | 0.90 nM | [1][2][3] |

| MLL HMT Activity IC₅₀ | 12.7 nM | [1][2][3] |

| Cellular Activity | ||

| Cell Line | IC₅₀ (7 days) | |

| MV4-11 (MLL-AF4) | 0.25 µM | [4][5] |

| MOLM-13 (MLL-AF9) | 0.21 µM | [4][5] |

| HL-60 (MLL wild-type) | 8.6 µM | [2][4][5] |

Table 1: Summary of this compound In Vitro Activity. HMT: Histone Methyltransferase.

Signaling Pathway

This compound disrupts the WDR5-MLL complex, which is crucial for the methylation of Histone H3 at lysine 4 (H3K4). This epigenetic mark is associated with active gene transcription. In MLL-rearranged leukemias, the fusion proteins constitutively activate target genes such as HOXA9 and MEIS1, which are critical for leukemogenesis. Inhibition of the WDR5-MLL interaction by this compound leads to decreased H3K4 methylation at the promoters of these target genes, resulting in their transcriptional repression and subsequent inhibition of cancer cell growth and survival.

References

- 1. WDR5 high expression and its effect on tumorigenesis in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a Highly Potent, Cell-Permeable Macrocyclic Peptidomimetic (this compound) Targeting the WD Repeat Domain 5 Protein (WDR5)-Mixed Lineage Leukemia (MLL) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Utilizing MM-589 in Chromatin Immunoprecipitation (ChIP) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2] By binding to a conserved arginine-binding pocket on WDR5, this compound effectively disrupts the formation of the MLL complex, which is crucial for the methylation of histone H3 at lysine 4 (H3K4).[3][4] This inhibitory action on the MLL histone methyltransferase (HMT) activity makes this compound a valuable tool for studying the epigenetic regulation of gene expression and a potential therapeutic agent in cancers driven by MLL translocations, such as acute leukemia.[1][5]

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell. When coupled with quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq), ChIP assays can elucidate the genomic landscape of protein binding and histone modifications. The following application notes provide detailed protocols for the use of this compound in ChIP assays to probe the role of the WDR5-MLL complex in chromatin biology.

Data Presentation

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| WDR5 Binding IC50 | 0.90 nM | Biochemical Assay | [1][2] |

| MLL HMT Activity IC50 | 12.7 nM | Biochemical Assay | [1][2] |

| Cell Growth Inhibition IC50 (MV4-11) | 0.25 µM | Human Leukemia Cell Line | [1] |

| Cell Growth Inhibition IC50 (MOLM-13) | 0.21 µM | Human Leukemia Cell Line | [1] |

| Cell Growth Inhibition IC50 (HL-60) | 8.6 µM | Human Leukemia Cell Line | [1] |

Table 2: Representative ChIP-qPCR Data on H3K4me3 Levels at MLL Target Gene Promoters Following Treatment with a WDR5-MLL Interaction Inhibitor*

| Target Gene | Treatment | Fold Enrichment over IgG | % Input | Reference (Adapted from) |

| HOXA9 | Vehicle (DMSO) | 25.3 | 1.27% | [3][5] |

| WDR5 Inhibitor | 8.1 | 0.41% | [3][5] | |

| MEIS1 | Vehicle (DMSO) | 18.9 | 0.95% | [3][5] |

| WDR5 Inhibitor | 6.2 | 0.31% | [3][5] | |

| Negative Control Locus | Vehicle (DMSO) | 1.2 | 0.06% | [3][5] |

| WDR5 Inhibitor | 1.1 | 0.06% | [3][5] |

*Data presented here are representative and adapted from studies using similar WDR5-MLL interaction inhibitors, such as OICR-9429, to illustrate the expected outcome of a ChIP-qPCR experiment with this compound. Actual results may vary depending on the experimental conditions.

Mandatory Visualizations

Caption: WDR5-MLL Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a ChIP assay using this compound.

Experimental Protocols

Protocol 1: Treatment of Cells with this compound Prior to ChIP

This protocol is designed for treating suspension leukemia cell lines (e.g., MV4-11, MOLM-13) with this compound to assess its impact on histone modifications or protein-DNA interactions.

Materials:

-

This compound (prepare a stock solution, e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for your cell line

-

Cell counting solution (e.g., Trypan Blue)

-

Hemocytometer or automated cell counter

-

Sterile cell culture plates or flasks

-

Vehicle control (DMSO)

Procedure:

-

Cell Seeding: Culture cells to a density of approximately 0.5 x 10^6 cells/mL in complete medium. Ensure cells are in the logarithmic growth phase.

-

This compound Preparation: Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. A typical concentration range to test is 0.1 µM to 5 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Cell Treatment: Add the prepared this compound working solutions or the vehicle control to the cell cultures.

-

Incubation: Incubate the cells for a period sufficient to observe changes in histone methylation. A typical incubation time is 24 to 72 hours. The optimal time should be determined empirically for your cell line and target of interest.

-

Cell Harvesting: After the incubation period, count the viable cells. Proceed immediately to the Chromatin Immunoprecipitation protocol. It is recommended to start with at least 1 x 10^7 cells per ChIP reaction.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

This protocol provides a general method for performing a ChIP assay on cells treated with this compound. It is optimized for detecting changes in histone modifications (e.g., H3K4me3) or the binding of chromatin-associated proteins (e.g., WDR5).

Materials:

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (37% solution)

-

Glycine (2.5 M stock)

-

Cell Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, with protease inhibitors)

-

Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.5% SDS, with protease inhibitors)

-

ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Antibody of interest (e.g., anti-H3K4me3, anti-WDR5)

-

Control IgG (from the same species as the primary antibody)

-

Protein A/G magnetic beads

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer (e.g., 1% SDS, 0.1 M NaHCO3)

-

NaCl (5 M stock)

-

RNase A

-

Proteinase K

-

DNA purification kit or Phenol:Chloroform:Isoamyl Alcohol

Procedure:

-

Cross-linking:

-

Harvest the this compound or vehicle-treated cells by centrifugation.

-

Resuspend the cell pellet in PBS.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle rotation to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

-

Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.

-

Shear the chromatin to an average size of 200-800 bp using sonication. The optimal sonication conditions must be determined empirically.

-

Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.

-

-

Immunoprecipitation:

-

Dilute the sheared chromatin with ChIP Dilution Buffer. Save a small aliquot as "input" control.

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Remove the beads and add the ChIP-grade antibody to the pre-cleared chromatin. Incubate overnight at 4°C with rotation. Also, set up a negative control with a non-specific IgG.

-

Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specifically bound chromatin.

-

Elute the chromatin complexes from the beads by incubating with Elution Buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Add NaCl to the eluted samples and the input control to a final concentration of 200 mM. Incubate at 65°C for at least 4 hours to reverse the cross-links.

-

Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.

-

Purify the DNA using a DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.

-

-

Analysis:

Conclusion

This compound is a powerful research tool for investigating the epigenetic functions of the WDR5-MLL complex. The protocols provided here offer a comprehensive guide for utilizing this compound in ChIP assays to dissect the molecular mechanisms of gene regulation and to explore novel therapeutic strategies for MLL-driven cancers. Careful optimization of experimental conditions, particularly inhibitor concentration, treatment time, and chromatin shearing, is crucial for obtaining high-quality and reproducible results.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Therapeutic targeting of MLL degradation pathways in MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WDR5 is a conserved regulator of protein synthesis gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rohslab.usc.edu [rohslab.usc.edu]

- 6. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - EE [thermofisher.com]

- 7. HoxA9 transforms murine myeloid cells by a feedback loop driving expression of key oncogenes and cell cycle control genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MLL associates specifically with a subset of transcriptionally active target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MLL-AF9 and MLL-ENL alter the dynamic association of transcriptional regulators with genes critical for leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: MM-589 for High-Throughput Screening of WDR5-MLL Interaction Inhibitors

For Research Use Only.

Introduction

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). The MLL family of histone methyltransferases plays a critical role in regulating gene expression, and their aberrant activity is implicated in certain types of leukemia. This compound disrupts the WDR5-MLL complex, leading to the inhibition of histone H3 lysine 4 (H3K4) methylation and subsequent downregulation of target genes essential for leukemic cell proliferation and survival. This application note provides detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of the WDR5-MLL interaction.

Mechanism of Action

This compound functions by binding with high affinity to WDR5, a core component of the MLL histone methyltransferase complexes.[1] WDR5 acts as a scaffolding protein, essential for the assembly and enzymatic activity of the MLL complex.[1][2] By occupying the MLL binding pocket on WDR5, this compound effectively blocks the interaction between WDR5 and MLL.[3] This disruption of the WDR5-MLL complex inhibits the histone methyltransferase activity of MLL, specifically the methylation of H3K4.[1] The reduction in H3K4 trimethylation at the promoters of MLL target genes, such as HOXA9 and MEIS1, leads to their transcriptional repression and induces anti-proliferative effects in MLL-rearranged leukemia cells.[1]

Quantitative Data

The following tables summarize the in vitro and cellular activity of this compound.

| Parameter | Value |

| Binding Affinity to WDR5 (IC50) | 0.90 nM |

| Inhibition of MLL H3K4 Methyltransferase Activity (IC50) | 12.7 nM |

| Table 1: In vitro activity of this compound. |

| Cell Line | Description | IC50 (µM) |

| MV4-11 | MLL-rearranged leukemia | 0.25 |

| MOLM-13 | MLL-rearranged leukemia | 0.21 |

| HL-60 | MLL wild-type leukemia | 8.6 |

| Table 2: Cellular activity of this compound in leukemia cell lines. |

Signaling Pathway

References

Application Notes and Protocols: A Comparative Analysis of MM-589 TFA Salt and Free Base in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction